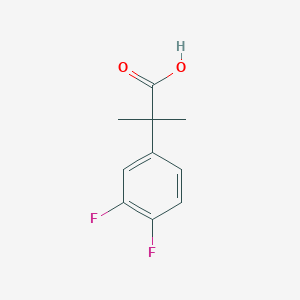

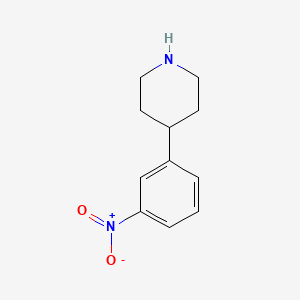

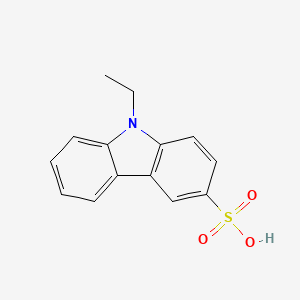

![molecular formula C14H11ClO2 B1612276 4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 849239-85-6](/img/structure/B1612276.png)

4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

説明

4’-Chloro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound. It can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . The molecular weight of this compound is 170.59 .

Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include electrophilic aromatic substitution , which is a common type of reaction involving aromatic rings. This reaction involves the attack of an electrophile at carbon to form a cationic intermediate .科学的研究の応用

- Field : Biochemistry

- Application : A compound similar to the one you mentioned, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was synthesized and evaluated for its antioxidant and antimicrobial activities .

- Method : The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . It was then reacted with salts of 1st row transition metals to obtain metal complexes .

- Results : The metal complexes were found to be more harmful against various strains of bacteria and fungi compared to the ligand . HL was found to be a better antioxidant than the metal complexes .

- Field : Organic Chemistry

- Application : 1-Chloro-2-methyl-4-nitrobenzene, also called 2-chloro-5-nitrotoluene, is used as a building block for the synthesis of diverse heterocycles and a number of industrial chemicals .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Microbiology

- Application : Some synthesized novel compounds were screened for antibacterial activity against different types of bacterial strains .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Pharmaceutical Chemistry

- Application : 2-Fluoro-4-bromobiphenyl, a compound similar to the one you mentioned, is used in the synthesis of flurbiprofen .

- Method : The compound is generated in good yield using isopropyl nitrite as the diazotising reagent .

- Results : The compound was synthesized in a yield of 75.4% .

Antioxidant and Antimicrobial Activity

Synthesis of Diverse Heterocycles and Industrial Chemicals

Antibacterial Activity

Synthesis of Flurbiprofen

- Field : Organic Chemistry

- Application : The Friedel-Crafts alkylation reaction is a method of introducing an alkyl group onto the benzene ring . This reaction is facilitated by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 .

- Method : The reaction is catalyzed by AlCl3, which helps the alkyl halide generate a carbocation . The reaction is completed by the loss of H+ .

- Results : The reaction often results in multiple substitutions. For example, the reaction of benzene with 1 mol equivalent of 2-chloro-2-methylpropane yields p-di-tert-butylbenzene as the major product .

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura coupling reaction is a widely-used method for forming carbon-carbon bonds . It involves the use of organoboron reagents .

- Method : The reaction involves the coupling of an electrophilic organic group with a nucleophilic organic group . The electrophile is typically a palladium complex, while the nucleophile is typically a boron compound .

- Results : The specific results depend on the reactants used .

Friedel-Crafts Alkylation

Suzuki–Miyaura Coupling

- Field : Pharmaceutical Chemistry

- Application : A compound similar to the one you mentioned, 1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine, is an intermediate in the synthesis of Venetoclax (ABT-199), a drug used for the treatment of chronic lymphocytic leukemia (CLL) and estrogen receptor-positive breast cancer .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

- Field : Data Science

- Application : Compounds like 1,1’-Biphenyl, 2-chloro- and 1,1’-Biphenyl, 4-chloro- are often used in data collection for scientific research .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Intermediate in Drug Synthesis

Data Collection

特性

IUPAC Name |

4-(4-chlorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-8-11(14(16)17)4-7-13(9)10-2-5-12(15)6-3-10/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNRRVPAQIKJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610392 | |

| Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

849239-85-6 | |

| Record name | 4'-Chloro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

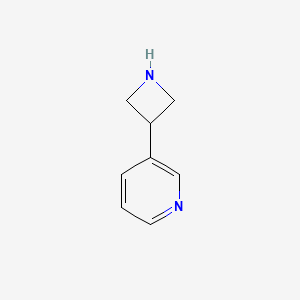

![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)